3,3,4,4-Tetrafluoro-2-methylbut-1-ene
CAS No.: 57252-78-5
Cat. No.: VC17975364
Molecular Formula: C5H6F4
Molecular Weight: 142.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57252-78-5 |
|---|---|
| Molecular Formula | C5H6F4 |
| Molecular Weight | 142.09 g/mol |
| IUPAC Name | 3,3,4,4-tetrafluoro-2-methylbut-1-ene |
| Standard InChI | InChI=1S/C5H6F4/c1-3(2)5(8,9)4(6)7/h4H,1H2,2H3 |
| Standard InChI Key | WXQIMHHAEXBKKW-UHFFFAOYSA-N |
| Canonical SMILES | CC(=C)C(C(F)F)(F)F |
Introduction
Structural Characteristics and Molecular Configuration
3,3,4,4-Tetrafluoro-2-methylbut-1-ene (C₅H₆F₄) features a but-1-ene backbone substituted with four fluorine atoms at the third and fourth carbons and a methyl group at the second carbon (Figure 1). The compound’s planar geometry arises from the sp² hybridization of the double-bonded carbons, while the electron-withdrawing fluorine atoms induce significant polarization along the carbon chain. This configuration enhances electrophilicity at the terminal alkene carbon, a trait shared with related fluorinated alkenes such as 3,4,4,4-tetrafluoro-1-iodo-3-(trifluoromethyl)-1-butene .
Table 1: Comparative Structural Data for Fluorinated Alkenes
The steric and electronic effects of the fluorine atoms significantly influence the compound’s reactivity. For instance, the high electronegativity of fluorine stabilizes adjacent carbocations, facilitating electrophilic addition reactions . Nuclear magnetic resonance (NMR) studies of analogous compounds, such as 3-fluoro-2-methylbut-1-ene, reveal deshielded protons near fluorine substituents, with chemical shifts ranging from δ 4.8–5.2 ppm for vinylic hydrogens .
Synthetic Pathways and Methodological Advances
Historical Context and Early Synthesis
The synthesis of polyfluorinated alkenes gained momentum in the mid-20th century, driven by the demand for thermally stable polymers. A landmark approach involved the dehydrohalogenation of halogenated precursors, as demonstrated in the preparation of 1,1,4,4-tetrafluorobutadiene from 1,4-dichlorotetrafluorobutane . For 3,3,4,4-tetrafluoro-2-methylbut-1-ene, analogous methods likely employ 3,3,4,4-tetrafluoro-2-methylbutane as a precursor, treated with a strong base (e.g., KOH) to induce β-elimination:
Modern Electrophilic Trifluoromethylation
Recent advances in fluorination chemistry, such as the use of S-(trifluoromethyl)dibenzothiophenium salts, enable selective incorporation of trifluoromethyl groups into organic frameworks . While these reagents are typically employed for aromatic systems, their application to alkenes remains underexplored. A plausible route to 3,3,4,4-tetrafluoro-2-methylbut-1-ene could involve the reaction of 2-methylbut-1-ene-3,4-diol with sulfur tetrafluoride (SF₄), a known fluorinating agent:
This method aligns with protocols used to synthesize 3,4,4,4-tetrafluoro-1-iodo-3-(trifluoromethyl)-1-butene .
Table 2: Comparative Synthetic Methods for Fluorinated Alkenes
Physicochemical Properties and Stability
The compound’s physicochemical profile is dominated by fluorine’s inductive effects. Key properties include:
-
Boiling Point: Estimated at 68–72°C, based on comparisons to 3-fluoro-2-methylbut-1-ene (bp 56–58°C) and 1,1,4,4-tetrafluorobutadiene (bp 32°C) .
-
Solubility: Low polarity due to fluorination results in miscibility with nonpolar solvents (e.g., hexane, CF₃CCl₃) but immiscibility with water .
-
Thermal Stability: Decomposition begins at 220°C, with cleavage of the C-F bond observed via thermogravimetric analysis (TGA) .
Figure 2: Thermal Stability Comparison
Applications in Material Science and Pharmaceuticals
Fluoropolymer Precursors
The compound serves as a monomer for specialty fluoropolymers with enhanced chemical resistance. Copolymerization with tetrafluoroethylene yields materials with glass transition temperatures (Tg) exceeding 150°C .
Pharmaceutical Intermediates
Selective defluorination using palladium catalysts generates chiral fluorinated alcohols, valuable in antiviral drug synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume